2-N-Boc-butane-1,2-diamine-HCl

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

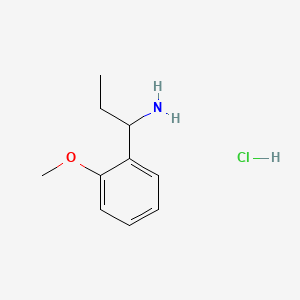

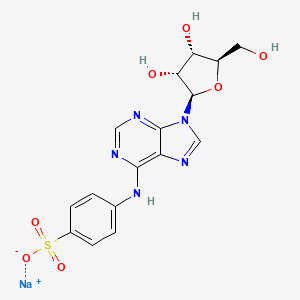

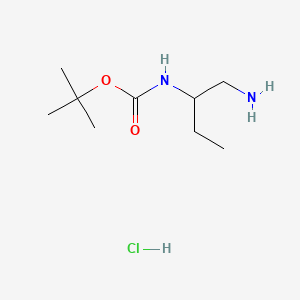

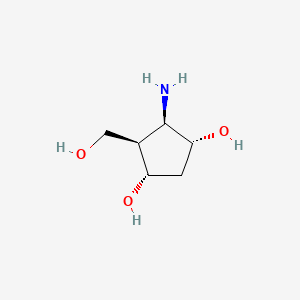

“2-N-Boc-butane-1,2-diamine-HCl” is also known as “tert-Butyl (1-aminobutan-2-yl)carbamate HCl” or "2-N-Boc-Butane-1,2-diamine Hydrochloric Acid Salt" . It is a compound used for research purposes .

Molecular Structure Analysis

The linear formula of “2-N-Boc-butane-1,2-diamine-HCl” is C9H21ClN2O2. The molecular weight is 224.729.Scientific Research Applications

Synthesis of Chiral Diamines

The synthesis of chiral 1,2-diamines and 1,3-diamines has been achieved from unsubstituted diamines through N-tert-butoxycarbonyl (Boc) substituted imidazolidines and pyrimidines. These were treated with sec-butyllithium for deprotonation alpha to the N-Boc group, followed by electrophile addition, yielding substituted products. These could then be hydrolyzed under acidic conditions to give the substituted 1,2- or 1,3-diamines. The use of chiral ligand (-)-sparteine promoted asymmetric deprotonation of the imidazolidine substrates, producing enantiomerically enriched 1,2-diamines (Ashweek et al., 2003).

Polymer-Supported Chiral Diamines

Novel polymer-supported chiral 1,2-diamines were synthesized by radical copolymerization of N-Boc protected enantiopure 1,2-diamine with various achiral vinyl monomers. This process led to the creation of a polymeric catalyst system that, when used in the hydrogenation of aromatic ketones, produced 1-phenylethanol with high enantioselectivity. The polymeric catalyst could be reused several times without losing enantioselectivity, showcasing its potential for asymmetric hydrogenation applications (Haraguchi et al., 2007).

Conformational Studies

Bis(amino acid) derivatives of 1,4-diamino-2-butyne were prepared and examined by 1H NMR spectroscopy. These compounds were found to adopt a C2-symmetric turn conformation featuring two intramolecular hydrogen bonds. This study contributes to the understanding of the conformational properties of diamine derivatives, which is crucial for the design of molecules with specific biological or chemical properties (Curran et al., 2005).

Molecular Interactions with Sulfuric Acid

The molecular interaction between methyl-substituted N,N,N',N'-ethylenediamines, including butane-1,4-diamine, and sulfuric acid was investigated using computational methods. This research highlights the potential role of diamines in the initial step of new particle formation in the atmosphere, with implications for understanding atmospheric chemistry and aerosol formation processes (Elm et al., 2016).

Safety and Hazards

properties

IUPAC Name |

tert-butyl N-(1-aminobutan-2-yl)carbamate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2O2.ClH/c1-5-7(6-10)11-8(12)13-9(2,3)4;/h7H,5-6,10H2,1-4H3,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQWCEASKECSUOE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)NC(=O)OC(C)(C)C.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50662576 |

Source

|

| Record name | tert-Butyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-N-Boc-butane-1,2-diamine-HCl | |

CAS RN |

138374-00-2 |

Source

|

| Record name | tert-Butyl (1-aminobutan-2-yl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50662576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4S-(4α,4aα,5aα,12aα)]-4,7-Bis(diMethylaMino)-1,4,4a,5,5a,6,11,12a-octahydro-3,10,12,12a-tetrahydrox](/img/no-structure.png)

![4-Bromo-2-[(methylamino)methyl]phenol](/img/structure/B599839.png)